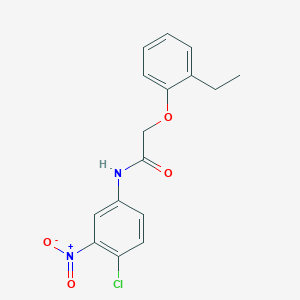

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of similar compounds involves intricate chemical processes. For example, Vavasori et al. (2023) discussed a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to produce N-(4-hydroxyphenyl)acetamide with high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Similarly, Zhang Da-yang (2004) achieved the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide through alkylation and nitration processes, showcasing the steps involved in achieving desired chemical structures from basic reactants (Zhang Da-yang, 2004).

Molecular Structure Analysis

Gowda et al. (2007) provided insights into the molecular structure of related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, through crystallographic analysis, highlighting the importance of geometrical parameters in understanding compound characteristics (Gowda et al., 2007).

Chemical Reactions and Properties

Research by Rani et al. (2014) on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed potential anticancer, anti-inflammatory, and analgesic activities, suggesting complex chemical reactions and properties associated with such compounds (Rani, Pal, Hegde, & Hashim, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the application potential of these compounds. Although the specific analysis of "N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide" is not directly addressed, studies on related compounds provide a foundation for predicting such properties.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group analysis, are essential for comprehending the compound's behavior in different environments. For instance, the study by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide offers insight into its chemical stability and reactivity through molecular docking analysis (Sharma et al., 2018).

Applications De Recherche Scientifique

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has been conducted on the development of novel chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. A study utilized the Leuckart synthetic pathway to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were evaluated for their anticancer activity against breast cancer and neuroblastoma cells, as well as for anti-inflammatory and analgesic activities. Compounds with halogens on the aromatic ring, particularly one compound identified as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited promising anticancer, anti-inflammatory, and analgesic activities, indicating their potential for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Acetylation and Synthesis Processes

Another aspect of research on derivatives of N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide involves their use in chemoselective acetylation processes. For instance, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was optimized using immobilized lipase. This process highlights the compound's role in the synthesis of pharmacologically active molecules, offering a green and efficient pathway for producing key intermediates (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c1-2-11-5-3-4-6-15(11)23-10-16(20)18-12-7-8-13(17)14(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQVYXLDYMGHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)

![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)

![ethyl 2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5598721.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5598756.png)

![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)

![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5598803.png)

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)